molecular formula C8H8IN3O B1316027 4-Iodo-7-methoxy-1H-indazol-3-ylamine CAS No. 935660-93-8

4-Iodo-7-methoxy-1H-indazol-3-ylamine

Cat. No. B1316027
M. Wt: 289.07 g/mol
InChI Key: KQNDEYVVXKCLRV-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-indazol-3-ylamine is a chemical compound with the molecular formula C8H8IN3O . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 4-Iodo-7-methoxy-1H-indazol-3-ylamine, has been summarized in recent strategies. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of 4-Iodo-7-methoxy-1H-indazol-3-ylamine consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The indazole core is substituted at the 4-position with an iodine atom and at the 7-position with a methoxy group .

Scientific Research Applications

Enzyme Inhibition and Chemical Synthesis

4-Iodo-7-methoxy-1H-indazol-3-ylamine, as part of the indazole family, plays a significant role in scientific research, particularly in enzyme inhibition and chemical synthesis. The compound's structural features, such as the methoxy group and iodine atom, contribute to its potential as a scaffold in medicinal chemistry and as a reagent in organic synthesis.

  • Neuronal Nitric Oxide Synthase Inhibition : 7-Methoxy-1H-indazole, a compound structurally related to 4-Iodo-7-methoxy-1H-indazol-3-ylamine, has been identified as an inhibitor of nitric oxide synthase. The crystal structure analysis of this compound showcases the positioning of the methoxy group which lies in the plane of the indazole system, highlighting its relevance in enzyme inhibition research (J. Sopková-de Oliveira Santos et al., 2002).

  • Synthetic Applications : The compound has been utilized in the synthesis of various chemical structures. For instance, a tandem reaction involving propargyl alcohols and N-tosyl hydroxylamine facilitated the efficient construction of 2,5-dihydroisoxazoles, 4-iodo-2,5-dihydroisoxazoles, and 4-bromo-2,5-dihydroisoxazoles. This process underlines the versatility of indazole derivatives in chemical synthesis, offering pathways to elaborate these structures further through palladium-catalyzed carbonylation (Yuanxun Zhu et al., 2012).

Advancements in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Research has shown that indazole derivatives, including compounds with functionalities similar to 4-Iodo-7-methoxy-1H-indazol-3-ylamine, are crucial in the synthesis of heterocyclic compounds. These derivatives have been used to create novel structures, demonstrating the importance of indazoles in developing pharmacologically active molecules and materials with unique properties (A. Shchekotikhin et al., 2006).

Contributions to Drug Discovery and Development

  • Drug Discovery : The structural motif of indazole, including substitutions similar to those in 4-Iodo-7-methoxy-1H-indazol-3-ylamine, has been identified in compounds with significant biological activity. These include potential inhibitors of enzymes such as PIM1, showcasing the compound's utility in the discovery and development of new therapeutic agents (Mingzhang Gao et al., 2013).

Future Directions

The future directions for research on 4-Iodo-7-methoxy-1H-indazol-3-ylamine and related compounds could involve further exploration of their antimicrobial and antitumor properties. This could include studies to elucidate their mechanisms of action, optimize their synthesis, and evaluate their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

4-iodo-7-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDEYVVXKCLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)I)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292736
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-7-methoxy-1H-indazol-3-ylamine

CAS RN

935660-93-8
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935660-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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